1,1,3,3-Tetramethyl-6-nitroindan-5-ol
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Overview
Description
1,1,3,3-Tetramethyl-6-nitroindan-5-ol is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indan ring
Preparation Methods
The synthesis of 1,1,3,3-Tetramethyl-6-nitroindan-5-ol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,1,3,3-tetramethylindan.
Nitration: The indan derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the indan ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,1,3,3-Tetramethyl-6-nitroindan-5-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various solvents such as ethanol or dichloromethane.
Scientific Research Applications
1,1,3,3-Tetramethyl-6-nitroindan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and advanced composites.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethyl-6-nitroindan-5-ol exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the nitro group and the methyl groups. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The methyl groups provide steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-6-nitroindan-5-ol can be compared with other similar compounds, such as:
1,1,3,3-Tetramethylindan: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,3,3-Tetramethyl-6-aminoindan-5-ol:
1,1,3,3-Tetramethyl-6-chloroindan-5-ol: The presence of a chloro group instead of a nitro group results in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
73183-80-9 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-6-nitro-2H-inden-5-ol |
InChI |
InChI=1S/C13H17NO3/c1-12(2)7-13(3,4)9-6-11(15)10(14(16)17)5-8(9)12/h5-6,15H,7H2,1-4H3 |
InChI Key |
IFMWQOBINNJAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=C(C=C21)[N+](=O)[O-])O)(C)C)C |
Origin of Product |
United States |
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